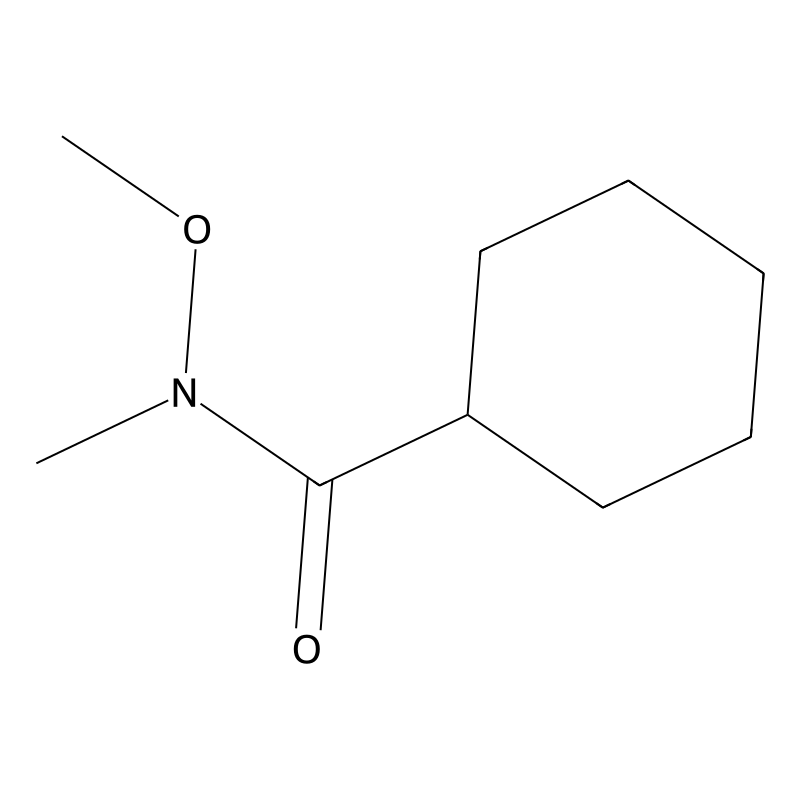

N-methoxy-N-methylcyclohexanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Weinreb Synthesis

Specific Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures: The first synthesis of the Weinreb moiety was reported in 1981. Since then, various methods for the synthesis of Weinreb amides have been announced, such as the direct transformation of the carboxyl group into the equivalent ketone or aldehyde.

Results or Outcomes Obtained: The efficiency of the Weinreb intermediate to undergo a single substitution reaction with excess organometallic reagents is essential to its popularity as acylating agents in laboratory and industrial synthesis processes.

N-methoxy-N-methylcyclohexanecarboxamide is a chemical compound with the molecular formula CHNO and a molecular weight of 171.24 g/mol. It is recognized by its CAS number 80783-98-8 and is classified as an amide. The compound features a cyclohexane ring, which contributes to its unique structural properties. Its chemical structure consists of a methoxy group, a methyl group, and a carboxamide functional group, making it an interesting subject for various chemical and biological studies .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.

- N-Methylation: It can participate in N-methylation reactions, where additional methyl groups can be added to the nitrogen atom.

- Formation of Derivatives: The compound can react with various reagents to form derivatives, such as esters or substituted amides, depending on the reaction conditions .

Several methods exist for synthesizing N-methoxy-N-methylcyclohexanecarboxamide:

- From N-Methoxymethylamine: This method involves reacting N-methoxymethylamine with cyclohexanecarboxylic acid under controlled conditions.

- Alternative Routes: Various synthetic pathways have been reported, yielding high yields (74-91%) through different reaction mechanisms, including the use of coupling agents or specific catalysts .

N-methoxy-N-methylcyclohexanecarboxamide finds applications primarily in laboratory settings and as an intermediate in organic synthesis. Its unique structure makes it suitable for developing pharmaceuticals and agrochemicals. Additionally, it may be utilized in research involving amide chemistry and related fields .

Several compounds share structural similarities with N-methoxy-N-methylcyclohexanecarboxamide. A comparison highlights its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylcyclohexanecarboxamide | Methyl group attached to cyclohexane | Lacks methoxy group; simpler structure |

| N-Methoxy-N-ethylcyclohexanecarboxamide | Ethyl instead of methyl | Variation in alkyl substituent affects properties |

| N-Methoxy-N-benzylcyclohexanecarboxamide | Benzyl group introduces aromatic character | Potentially different biological activity due to aromaticity |

N-methoxy-N-methylcyclohexanecarboxamide stands out due to its combination of a methoxy group and a cyclohexane ring, which may influence its reactivity and biological properties differently than its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant